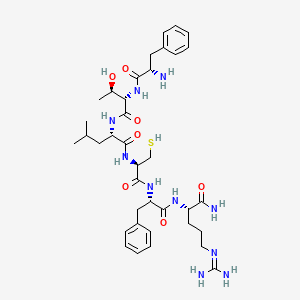
Amyloid P Component (33-38) amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyloid P Component (33-38) amide is a peptide with the chemical structure Phe-Thr-Leu-Cys-Phe-Arg-NH2 . It is a lyophilized powder with a molecular formula of C37H56N10O7S and a molecular weight of 784.98 .
Molecular Structure Analysis
The molecular structure of Amyloid P Component (33-38) amide is Phe-Thr-Leu-Cys-Phe-Arg-NH2 . This structure represents the sequence of amino acids in the peptide.Physical And Chemical Properties Analysis
Amyloid P Component (33-38) amide is a lyophilized powder . It has a molecular weight of 784.98 and a molecular formula of C37H56N10O7S . The compound is shipped at 4°C and can be stored at -20°C for one year .Applications De Recherche Scientifique
Biomedical Applications
Amyloid P Component (33-38) amide: is utilized in various biomedical applications due to its role in amyloidosis, a condition characterized by abnormal protein folding and aggregation . It’s particularly significant in the development of therapeutic agents aimed at amyloid-related diseases such as Alzheimer’s . Researchers are exploring its use in antiviral therapies and bioimaging , leveraging its unique structural properties .
Biochemistry Research
In biochemistry, this peptide is instrumental in studying the mechanisms of protein aggregation . It serves as a model to understand the pathological processes in conditions like Alzheimer’s and Parkinson’s disease, providing insights into the amyloid fibrils formation .
Pharmaceutical Development
“Amyloid P Component (33-38) amide” is a key subject in pharmaceutical research for developing drugs that can potentially disrupt amyloid fibrils . This disruption is crucial for treating diseases associated with amyloid deposition . It’s also used in coating surfaces to enhance cell attachment, which is vital for tissue engineering applications .
Neuroscience
The peptide’s role in neuroscience is linked to its presence in neurodegenerative diseases . Studies have shown that serum amyloid P component accumulates in neurons following traumatic brain injury, suggesting a potential contribution to subsequent neurodegeneration . This makes it a valuable target for studying neurotoxicity and brain injury recovery .
Molecular Biology
In molecular biology, “Amyloid P Component (33-38) amide” is used in protein engineering and the study of functional amyloids . It helps in understanding the cellular mechanisms that lead to amyloidosis and the development of molecular tools to manipulate these processes .
Diagnostic Assays
This peptide has a significant role in the development of diagnostic assays for amyloid diseases. It’s used in blood-based biomarkers to detect amyloid pathology, offering a minimally invasive diagnostic option compared to traditional methods like PET scans or cerebrospinal fluid analysis .
Orientations Futures
While the future directions of research involving Amyloid P Component (33-38) amide are not explicitly mentioned in the available resources, it is worth noting that research into amyloid proteins is a significant area of interest due to their involvement in various diseases, including Alzheimer’s disease .
Mécanisme D'action
Target of Action
The primary target of the Amyloid P Component (33-38) amide is the cell attachment site. This peptide fragment retains 83% of the cell attachment activity of the dodecapeptide fragment (27-38) . The role of this target is to facilitate cell adhesion, a crucial process in cellular communication and regulation.
Mode of Action
The Amyloid P Component (33-38) amide interacts with its target by binding to the cell attachment site. This interaction triggers a series of biochemical reactions that lead to changes in cell behavior, particularly in terms of cell adhesion . .
Biochemical Pathways
The Amyloid P Component (33-38) amide affects the cell adhesion pathway. By binding to the cell attachment site, it influences the downstream effects related to cell adhesion. These effects can include changes in cell morphology, proliferation, differentiation, and migration .
Result of Action
The result of the action of the Amyloid P Component (33-38) amide is an increase in cell adhesion. This can have various effects at the molecular and cellular level, depending on the specific type of cells and the physiological context .
Action Environment
The action, efficacy, and stability of the Amyloid P Component (33-38) amide can be influenced by various environmental factors. For instance, the peptide should be stored at -20°C or even -70°C to maintain its stability . Furthermore, the peptide’s action can be influenced by the presence of other molecules in its environment, the pH, and the temperature .
Propriétés
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N10O7S/c1-21(2)17-27(45-36(54)30(22(3)48)47-32(50)25(38)18-23-11-6-4-7-12-23)33(51)46-29(20-55)35(53)44-28(19-24-13-8-5-9-14-24)34(52)43-26(31(39)49)15-10-16-42-37(40)41/h4-9,11-14,21-22,25-30,48,55H,10,15-20,38H2,1-3H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H4,40,41,42)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZRFOGBRFCLO-CSJNAZMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N10O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

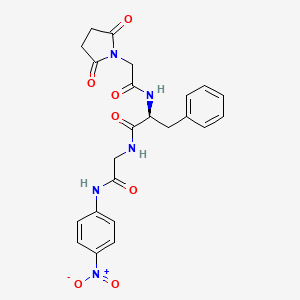
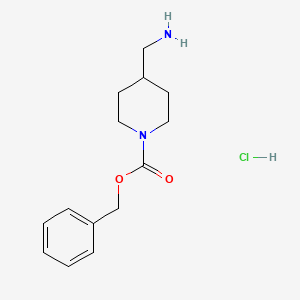
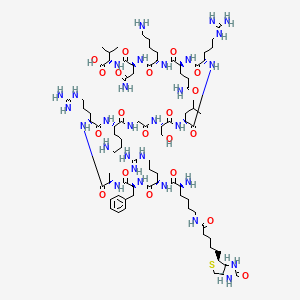
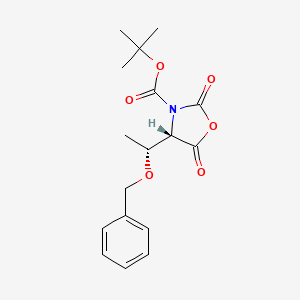
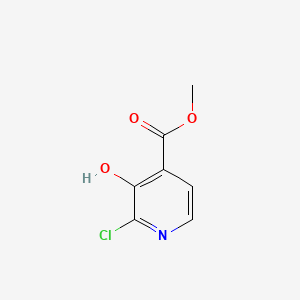

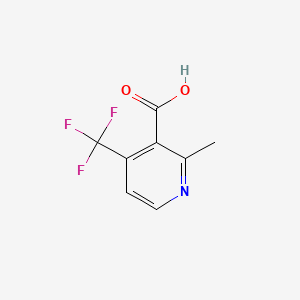

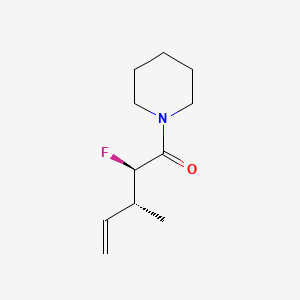
![N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B573709.png)
![Bicyclo[3.3.1]non-2-en-9-one, 8-ethoxy-5-ethyl- (9CI)](/img/no-structure.png)
![N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide;but-2-enedioic acid](/img/structure/B573712.png)
